![molecular formula C12H14N4O2 B2646917 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478081-33-3](/img/structure/B2646917.png)
8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a sort of modified purine with a cyclopentenyl group and two methyl groups attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multicomponent reactions . For instance, tetrasubstituted cyclopentenyl frameworks have been produced through a diastereoselective isocyanide-based multicomponent reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine and cyclopentenyl groups. Cyclopentene is known to have a molecular formula of C5H8 .Wissenschaftliche Forschungsanwendungen
1. Psychotropic Potential
Studies have revealed that certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, show promise as psychotropic agents. Specifically, these compounds demonstrate potential antidepressant and anxiolytic effects, influenced by their affinity and activity at various serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). This suggests their possible application in treating mood disorders (Chłoń-Rzepa et al., 2013).
2. Neurodegenerative Disease Treatment
Derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been explored as multitarget drugs for neurodegenerative diseases. Some compounds in this category have shown inhibitory effects on adenosine receptors and monoamine oxidases, which are relevant in the symptomatic and disease-modifying treatment of neurodegenerative disorders. This suggests their potential as more effective treatments compared to single-target therapeutics (Brunschweiger et al., 2014).
3. Anti-inflammatory Activity
Certain substituted analogs based on purine-2,6-dione structures have demonstrated significant anti-inflammatory activity. This is particularly notable in models of chronic inflammation, suggesting their potential application in the development of new anti-inflammatory drugs (Kaminski et al., 1989).
4. Material Design
Purine-2,6-dione derivatives have been studied for their intermolecular interactions, revealing potential applications in the design of new materials. These studies focus on understanding the electrostatic and dispersion energy contributions in these compounds, which could be crucial in designing novel materials with specific properties (Shukla et al., 2020).
5. Analgesic Properties
Research has identified that certain derivatives of purine-2,6-dione exhibit notable analgesic and anti-inflammatory effects. This positions them as potential new classes of analgesic agents, possibly offering alternatives to traditional pain management drugs (Zygmunt et al., 2015).
Eigenschaften
IUPAC Name |
8-cyclopent-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBGNMFWTYJIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.